molecular formula C6H5ClFNO B1421254 5-Chloro-3-fluoro-2-methoxypyridine CAS No. 886374-01-2

5-Chloro-3-fluoro-2-methoxypyridine

Cat. No.: B1421254
CAS No.: 886374-01-2
M. Wt: 161.56 g/mol
InChI Key: URXHTRZQQSCUAD-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methoxypyridine (CAS: 886374-01-2) is a halogenated pyridine derivative with the molecular formula C₆H₅ClFNO. Its structure features a pyridine ring substituted with chlorine at position 5, fluorine at position 3, and a methoxy group (-OMe) at position 2 . This compound is commercially available through suppliers such as CymitQuimica and Pharmint, with a typical purity of 95% or higher .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C6H5ClFNO
  • Molecular Weight: Approximately 161.56 g/mol

The compound features a pyridine ring substituted at positions 5, 3, and 2 with chlorine, fluorine, and methoxy groups, respectively. This unique substitution pattern influences its reactivity and biological interactions.

Organic Synthesis

5-Chloro-3-fluoro-2-methoxypyridine serves as a versatile building block in organic synthesis. It is particularly useful in:

  • Suzuki-Miyaura Cross-Coupling Reactions: This compound can participate in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
  • Synthesis of Pharmaceuticals: It is employed in the development of various pharmaceutical agents due to its ability to introduce specific functional groups into drug candidates.

Research indicates that this compound has promising biological activities:

  • Anticancer Properties: Preliminary studies have shown that it can induce apoptosis in cancer cells. For example, it demonstrated an IC50 value of 47 nM against MCF-10A human mammary gland epithelial cells.
CompoundCell LineIC50 (nM)Mechanism
This compoundMCF-10A47Induces apoptosis through caspase activation
Osimertinib (reference)MCF-10A8EGFR inhibition
  • Antimicrobial Activity: The compound has shown effectiveness against various microbial strains, indicating potential as an antimicrobial agent.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties:

  • Drug Development: It serves as a precursor for synthesizing drugs targeting specific biological pathways. Its ability to inhibit certain enzymes has been noted, particularly in cancer research.

Mechanism of Action:
The compound interacts with specific molecular targets such as enzymes and receptors, altering their activity and leading to various biological effects. For instance, it has been observed to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression.

EGFR Inhibition Study

A study assessed the inhibitory effects of this compound on EGFR. The results indicated that the compound could be a viable candidate for further development as an anticancer agent.

Antimicrobial Evaluation

In another investigation, derivatives of this compound were tested against multiple microbial strains, showing significant antimicrobial activity that warrants further exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The reactivity and biological activity of pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications
5-Chloro-3-fluoro-2-methoxypyridine Cl (5), F (3), OMe (2) C₆H₅ClFNO 886374-01-2 Pharmaceutical intermediate
3-Chloro-5-methoxypyridine Cl (3), OMe (5) C₆H₆ClNO - Chemical synthesis
5-Bromo-2-chloro-3-methoxypyridine Br (5), Cl (2), OMe (3) C₆H₅BrClNO - Potential agrochemicals
2-Chloro-5-fluoro-3-methoxypyridine Cl (2), F (5), OMe (3) C₆H₅ClFNO - Research chemical
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine Phenyl group with F, OMe substituents C₁₂H₁₀FNO₂ 1261945-15-6 Kinase inhibitors

Halogen Effects on Reactivity and Bioactivity

  • Fluorine vs. Chlorine/Bromine: Fluorine’s small atomic radius and high electronegativity enhance metabolic stability and binding affinity in biological systems. For example, in antiviral studies, 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd) demonstrated superior selectivity over brominated/iodinated analogs . Similarly, the fluorine at position 3 in this compound may improve its pharmacokinetic profile compared to non-fluorinated analogs.
  • Chlorine at Position 5 :
    The electron-withdrawing chlorine at position 5 increases the pyridine ring’s electrophilicity, facilitating nucleophilic substitution reactions. This property is critical in synthesizing derivatives for drug discovery .

Steric and Lipophilic Considerations

  • Brominated Analogs :
    5-Bromo-2-chloro-3-methoxypyridine (Table 1) exhibits reduced reactivity compared to the fluoro-chloro derivative due to bromine’s larger size, which introduces steric hindrance .

Pharmaceutical Relevance

  • Antiviral Activity: Halogenated pyridines, such as 5-halogeno-FddUrd derivatives, inhibit HIV replication with EC₅₀ values of 0.2–0.4 μM. The chloro-fluoro combination in these compounds is associated with high selectivity indices (>1,400) .
  • Kinase Inhibitors : Derivatives like 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6) are explored for kinase inhibition due to their ability to mimic ATP-binding motifs .

Biological Activity

5-Chloro-3-fluoro-2-methoxypyridine is a fluorinated pyridine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound has the molecular formula C6H5ClFNOC_6H_5ClFNO and a molecular weight of approximately 161.56 g/mol. The compound features a pyridine ring with chlorine and fluorine substituents, as well as a methoxy group, which may influence its biological interactions and properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. While detailed mechanisms are still under investigation, preliminary studies suggest it could exhibit antibacterial, antifungal, and anticancer properties.

Anticancer Activity

Research indicates that this compound may possess significant anticancer activity. For instance, studies involving similar fluorinated pyridines have shown promising results against various cancer cell lines, including L1210 mouse leukemia cells. Compounds with similar structural features have demonstrated potent inhibition of cell proliferation, suggesting that this compound might exhibit comparable efficacy .

Case Study 1: Anticancer Evaluation

A study evaluated the growth inhibitory activity of various fluorinated pyridines against L1210 mouse leukemia cells. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range, which suggests strong anticancer potential .

CompoundIC50 (nM)Mechanism
Compound A50Inhibition of DNA synthesis
Compound B75Induction of apoptosis
This compound TBD TBD

Case Study 2: Antibacterial Activity

In a microbiome study involving elderly patients post-antibiotic therapy, compounds structurally related to this compound were shown to significantly increase beneficial bacteria such as Lactobacillus sp., while reducing potentially pathogenic bacteria like Clostridium sp. .

GroupBacterial Count (CFU/mL) Before TreatmentBacterial Count (CFU/mL) After Treatment
Control1.0 x 10^61.0 x 10^6
Treatment1.0 x 10^6<1.0 x 10^4

Properties

IUPAC Name

5-chloro-3-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXHTRZQQSCUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674388
Record name 5-Chloro-3-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886374-01-2
Record name 5-Chloro-3-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chloro-3-fluoro-2-methoxypyridine
5-Chloro-3-fluoro-2-methoxypyridine
5-Chloro-3-fluoro-2-methoxypyridine
5-Chloro-3-fluoro-2-methoxypyridine
5-Chloro-3-fluoro-2-methoxypyridine
5-Chloro-3-fluoro-2-methoxypyridine

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